1-(3,4-Difluoro-5-methoxyphenyl)propan-1-one

Description

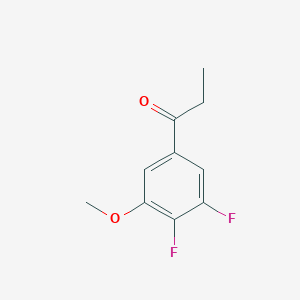

1-(3,4-Difluoro-5-methoxyphenyl)propan-1-one is a fluorinated aromatic ketone characterized by a propan-1-one backbone substituted with a 3,4-difluoro-5-methoxyphenyl group. The compound’s structure combines electron-withdrawing fluorine atoms and an electron-donating methoxy group, which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

1-(3,4-difluoro-5-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-3-8(13)6-4-7(11)10(12)9(5-6)14-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLVJVWJVQROPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C(=C1)F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Difluoro-5-methoxyphenyl)propan-1-one can be synthesized through several methods, including:

Friedel-Crafts Acylation: This involves the reaction of 3,4-difluoro-5-methoxybenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Grignard Reaction: The Grignard reagent derived from 3,4-difluoro-5-methoxybenzene can be reacted with propanal to form the desired compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluoro-5-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or esters.

Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Typical reagents include halogens (e.g., bromine) and strong acids.

Major Products Formed:

Oxidation: Carboxylic acids, esters.

Reduction: Secondary alcohols.

Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

1-(3,4-Difluoro-5-methoxyphenyl)propan-1-one has diverse applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3,4-Difluoro-5-methoxyphenyl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes or bind to receptors, leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The position and nature of substituents significantly alter the properties of propan-1-one derivatives. Below is a comparative analysis with key analogs:

Key Observations:

- Fluorine Substitution: The presence of fluorine atoms increases electronegativity and lipophilicity. For instance, 1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one exhibits higher stability than non-fluorinated analogs due to reduced electron density at the aromatic ring .

- Chain Length: Elongating the ketone chain (e.g., butan-1-one in compound 10) decreases volatility and may slow reaction kinetics in α-arylation processes .

Reactivity in Catalytic Systems

Propan-1-one derivatives are employed in enantioselective catalysis. For example, 1-(4-Fluoro-3-methylphenyl)propan-1-one (7) demonstrated high efficiency in Cu(I)-bis(phosphine) dioxide-catalyzed α-arylation due to optimal steric and electronic tuning . In contrast, the target compound’s 3,4-difluoro-5-methoxy substitution may enhance electrophilicity at the carbonyl carbon, favoring nucleophilic additions.

Crystallographic and Structural Insights

Crystal structures of similar compounds, such as (E)-1-(4,4′-difluoro-5′-methoxyterphenyl-4′-yl)-3-(4-methylphenyl)prop-2-en-1-one, reveal that fluorine and methoxy groups influence packing patterns via C–H···F and π-π interactions . These interactions may stabilize the target compound’s solid-state structure, enhancing thermal stability.

Biological Activity

1-(3,4-Difluoro-5-methoxyphenyl)propan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Fluorine Substituents : The presence of two fluorine atoms at the 3 and 4 positions on the phenyl ring enhances its binding affinity to biological targets.

- Methoxy Group : The methoxy group at the 5 position contributes to its lipophilicity and overall biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluoro and methoxy groups play a significant role in modulating these interactions, which can lead to various biochemical effects such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and survival.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing signal transduction pathways critical for cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown it to be effective against various bacterial strains, suggesting its potential use as an antimicrobial agent in therapeutic applications.

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7. In vitro studies demonstrated significant cytotoxicity with low toxicity to normal cells. The following table summarizes key findings from recent studies:

| Study Reference | Cell Line | IC50 Value (µM) | Comparison Drug | Notes |

|---|---|---|---|---|

| MCF-7 | 5.0 | Tamoxifen | Higher cytotoxicity than Tamoxifen | |

| Various | 10.0 | N/A | Induced apoptosis through caspase activation |

Study on Cytotoxic Effects

A study conducted on various derivatives of propanones highlighted the significant cytotoxic effects of this compound on MCF-7 cells. The results indicated that this compound could induce apoptosis via the activation of pro-apoptotic pathways while reducing anti-apoptotic signals .

Mechanistic Insights

Further investigations into its mechanism revealed that the compound might arrest the cell cycle at various phases (G1 and G2/M), depending on the specific structural modifications made to the propanone scaffold. This suggests that structural optimization could enhance its therapeutic efficacy against cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.